N-(2,4-dimethylphenyl)-5-methyl-7-{4-[(2-methylbenzyl)oxy]phenyl}-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
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Overview
Description
N-(2,4-DIMETHYLPHENYL)-5-METHYL-7-{4-[(2-METHYLPHENYL)METHOXY]PHENYL}-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a triazolopyrimidine core and multiple aromatic rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-DIMETHYLPHENYL)-5-METHYL-7-{4-[(2-METHYLPHENYL)METHOXY]PHENYL}-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE typically involves multiple steps, including the formation of the triazolopyrimidine core and the subsequent attachment of the aromatic substituents. Common reagents used in these reactions include dimethylformamide, sodium hydride, and various halogenated aromatic compounds. The reaction conditions often require elevated temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-DIMETHYLPHENYL)-5-METHYL-7-{4-[(2-METHYLPHENYL)METHOXY]PHENYL}-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic rings using reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(2,4-DIMETHYLPHENYL)-5-METHYL-7-{4-[(2-METHYLPHENYL)METHOXY]PHENYL}-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of N-(2,4-DIMETHYLPHENYL)-5-METHYL-7-{4-[(2-METHYLPHENYL)METHOXY]PHENYL}-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-DIMETHYLPHENYL)FORMAMIDE: A simpler compound with similar aromatic substituents.
AMITRAZ: A compound with a related triazole structure used as an insecticide.
Uniqueness
N-(2,4-DIMETHYLPHENYL)-5-METHYL-7-{4-[(2-METHYLPHENYL)METHOXY]PHENYL}-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE is unique due to its complex structure, which allows for diverse chemical reactivity and potential applications in various fields. Its combination of a triazolopyrimidine core with multiple aromatic rings distinguishes it from simpler compounds and provides a versatile platform for further functionalization and study.
Properties
Molecular Formula |
C29H29N5O2 |
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Molecular Weight |
479.6 g/mol |
IUPAC Name |
N-(2,4-dimethylphenyl)-5-methyl-7-[4-[(2-methylphenyl)methoxy]phenyl]-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C29H29N5O2/c1-18-9-14-25(20(3)15-18)33-28(35)26-21(4)32-29-30-17-31-34(29)27(26)22-10-12-24(13-11-22)36-16-23-8-6-5-7-19(23)2/h5-15,17,27H,16H2,1-4H3,(H,33,35)(H,30,31,32) |
InChI Key |
DJSBYRUZUJKZNC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(NC3=NC=NN3C2C4=CC=C(C=C4)OCC5=CC=CC=C5C)C)C |
Origin of Product |
United States |
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